N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide
Description
N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyano group at position 5, a phenyl group at position 6, and a sulfanyl-propanamide chain at position 2. The 4-bromophenyl substituent on the propanamide moiety distinguishes it from structurally related compounds.
Properties
Molecular Formula |
C20H15BrN4O2S |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C20H15BrN4O2S/c1-12(18(26)23-15-9-7-14(21)8-10-15)28-20-24-17(13-5-3-2-4-6-13)16(11-22)19(27)25-20/h2-10,12H,1H3,(H,23,26)(H,24,25,27) |
InChI Key |
JGBBUXCVILTCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyrimidinyl intermediate, followed by the introduction of the bromophenyl and cyano groups. Common reagents used in these reactions include bromine, cyanide sources, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Sulfanylation
The sulfanyl group (-S-) is introduced via nucleophilic substitution or coupling. For example:
-
Reaction : Pyrimidine intermediate + mercapto compound → Sulfanyl linkage.
-
Mechanism : Electrophilic substitution at the pyrimidin-2-yl position.
Amide Formation
The propanamide moiety is coupled to the pyrimidine-sulfanyl intermediate. For example:
-
Reaction : Pyrimidine-sulfanyl intermediate + 4-bromophenylpropanoic acid + coupling agent → Amide bond formation.
-
Conditions : Activation via EDCl/HOBt or direct coupling under basic conditions.
Mechanistic Insights
-
Amide formation : Proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate.
-
Sulfanylation : Likely involves attack of a thiolate anion on an electrophilic pyrimidine site.
Analytical Techniques
-
NMR spectroscopy : Confirms functional groups (e.g., amide protons, pyrimidine aromaticity).
-
HPLC : Monitors reaction progress and purity.
-
Mass spectrometry : Verifies molecular weight (e.g., m/z for the target compound) .
Table 2: Functional Group Analysis
| Functional Group | Analytical Method | Key Observations |
|---|---|---|
| Amide (-CONH-) | IR (1650–1750 cm⁻¹), ¹H NMR | Stretching vibration of carbonyl |
| Pyrimidine ring | ¹H NMR (aromatic protons) | Deshielded protons at specific δ values |
| Sulfanyl (-S-) | ¹³C NMR, HRMS | Sulfur-containing peaks |
Biological Activity
N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a therapeutic agent in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group, a cyano moiety, and a pyrimidinyl sulfanyl acetamide structure. Its IUPAC name is this compound. The molecular formula is , and it possesses unique electronic properties due to the bromine substitution, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , binding to active or allosteric sites, thereby modulating enzymatic activity. For instance, it has been studied for its potential effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
Antitumor Activity
This compound has shown promising results in various studies regarding its antitumor properties:
- Inhibition of CDK2 and CDK9 : Research indicates that this compound can significantly inhibit CDK2 and CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines such as HCT116. The IC50 values for these enzymes are reported to be exceptionally low, demonstrating high potency .
- Mechanistic Insights : Studies reveal that the compound affects the expression of proteins involved in cell cycle regulation and apoptosis, contributing to its cytotoxic effects against tumor cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. The results suggest that it exhibits significant enzyme inhibition, which may contribute to its therapeutic potential beyond oncology .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure can significantly alter the biological activity of the compound:
| Modification | Effect on Activity |
|---|---|
| Bromine vs Chlorine/Fluorine | Bromine enhances electronic properties, improving interaction with biological targets |
| Cyano Group Position | Variations in position affect binding affinity to enzymes |
| Sulfanyl Moiety | Essential for maintaining biological activity |
The presence of the bromophenyl group is particularly noted for enhancing the reactivity compared to its chloro and fluoro analogs .
Case Studies
Several studies have explored the biological activity of similar compounds, providing context for understanding this compound:
- Anticancer Studies : Research on related pyrimidine derivatives has shown effective inhibition of tumor growth, reinforcing the potential of this compound as a lead candidate in cancer therapy .
- Enzyme Inhibition Studies : Compounds with similar structural features have demonstrated significant AChE inhibition, suggesting that N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-pheny1H-pyrimidin-2-y)sulfanyl]propanamide could also exhibit neuroprotective effects through enzyme modulation .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
- Case Studies : A study on related compounds demonstrated cytotoxic effects against human cancer cell lines such as colon and breast cancer. These findings suggest that N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide could also exhibit similar activities .
Anti-inflammatory Properties
In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes.
- Research Findings : Molecular docking studies indicate that the compound could bind effectively to the active site of 5-lipoxygenase, potentially leading to reduced inflammation . Such properties make it a candidate for developing anti-inflammatory drugs.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified biological activities.
Future Research Directions
Given the promising results from preliminary studies, future research should focus on:
- In Vivo Studies : Conducting animal model trials to evaluate the efficacy and safety profile.
- Mechanistic Studies : Investigating the detailed mechanism of action at the molecular level to understand how the compound interacts with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the literature. Below is a detailed comparison based on molecular structure, physicochemical properties, and functional group variations.
Structural and Functional Group Comparisons
Key Differences and Implications
In contrast, the sulfamoylphenyl group in FC4 introduces polar sulfonamide functionality, which may enhance solubility and target binding interactions .
Core Heterocycle Variations The pyrimidinone core in the target compound and FC4 differs from the pyridine core in 618383-54-3 (). Pyrimidinones are more electron-deficient due to the carbonyl group, which could influence hydrogen-bonding interactions with biological targets.
Compounds 7c–7f () feature amino-thiazole-oxadiazole moieties, which are absent in the target compound. These groups are associated with antimicrobial activity but may introduce synthetic complexity .
Physical Properties
- The target compound’s molecular weight (~497 g/mol) exceeds that of compounds 7c–7f (375–389 g/mol), suggesting differences in pharmacokinetic profiles such as absorption and distribution .
- Melting points for analogs like 7c–7f range from 134–178°C, but data for the target compound are unavailable. Such data are critical for assessing crystallinity and formulation feasibility .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidinone core. For example, nucleophilic substitution at the pyrimidine C2 position with a thiol-containing propanamide derivative is critical. Intermediates are characterized via and to confirm regioselectivity and purity (e.g., chemical shifts for bromophenyl protons at ~7.5 ppm and cyano groups at ~120 ppm in ) . Mass spectrometry (HRMS) is used to verify molecular weight.
Q. Which spectroscopic and crystallographic techniques are essential for validating the compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute structural confirmation. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are critical . For solution-phase analysis, (if applicable) and IR spectroscopy (to confirm carbonyl and cyano stretches at ~1700 cm and ~2200 cm, respectively) are employed. Discrepancies in bond lengths or angles from SCXRD data should be cross-checked with density functional theory (DFT) calculations .
Advanced Research Questions
Q. How do substituents like the 4-bromophenyl and cyano groups influence the compound’s biological activity and physicochemical properties?
- Methodological Answer : The 4-bromophenyl group enhances lipophilicity and may facilitate receptor binding via halogen bonding, as seen in analogous pyrimidine derivatives with antimicrobial activity . The cyano group at C5 stabilizes the pyrimidinone ring through resonance and may act as a hydrogen-bond acceptor. Comparative studies with fluorophenyl or methylsulfonyl analogs (e.g., from ) reveal that electron-withdrawing groups like cyano improve metabolic stability but may reduce solubility .
Q. What challenges arise during crystallographic refinement of this compound, particularly regarding disorder or twinning?
- Methodological Answer : The sulfanyl-propanamide side chain may exhibit rotational disorder, requiring TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic motion . Twinning, if present (e.g., in monoclinic systems), is addressed using the Hooft parameter in PLATON to validate the correct space group . For example, a high R (>0.1) in merged data suggests twinning, necessitating reprocessing with TWINABS .
Q. How should researchers address contradictions in reported biological activity or structural data across studies?
- Methodological Answer : Contradictions may stem from polymorphic variations (e.g., dihedral angle differences in pyrimidine derivatives altering binding pockets, as in ) . Systematic validation includes:
- Biological assays : Replicating under standardized conditions (e.g., MIC values for antimicrobial activity).
- Structural data : Re-refining deposited CIF files using updated software (e.g., SHELXL 2023) to check for overfitting .
- Statistical analysis : Applying the Hamilton R-factor ratio test to resolve disputes in crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
